S-Ethylisothiourea hydrobromide
S-Ethylisothiourea hydrobromide
S-ethyl Isothiourea (SEIT) is a potent inhibitor of NOS in vitro but lacks good in vivo efficacy due to poor cellular penetration. The Ki values are 19, 39, and 29 nM using purified human iNOS, eNOS, and nNOS, respectively.
Brand Name:
Vulcanchem
CAS No.:
1071-37-0
VCID:
VC20750063
InChI:
InChI=1S/C3H8N2S.BrH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H
SMILES:
CCSC(=N)N.Br
Molecular Formula:
C3H9BrN2S
Molecular Weight:
185.09 g/mol
S-Ethylisothiourea hydrobromide
CAS No.: 1071-37-0
Cat. No.: VC20750063
Molecular Formula: C3H9BrN2S
Molecular Weight: 185.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | S-ethyl Isothiourea (SEIT) is a potent inhibitor of NOS in vitro but lacks good in vivo efficacy due to poor cellular penetration. The Ki values are 19, 39, and 29 nM using purified human iNOS, eNOS, and nNOS, respectively. |
|---|---|
| CAS No. | 1071-37-0 |
| Molecular Formula | C3H9BrN2S |
| Molecular Weight | 185.09 g/mol |
| IUPAC Name | ethyl carbamimidothioate;hydrobromide |
| Standard InChI | InChI=1S/C3H8N2S.BrH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H |
| Standard InChI Key | SWXXKWPYNMZFTE-UHFFFAOYSA-N |
| Isomeric SMILES | CCSC(=[NH2+])N.[Br-] |
| SMILES | CCSC(=N)N.Br |
| Canonical SMILES | CCSC(=N)N.Br |
| Appearance | Assay:≥98%A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator